![molecular formula C17H13ClN2O3S2 B2717576 2-[(4-chlorophenyl)sulfonyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide CAS No. 338965-88-1](/img/structure/B2717576.png)
2-[(4-chlorophenyl)sulfonyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a sulfonyl group, a thiazole ring, and two phenyl rings . These functional groups suggest that this compound could have a variety of chemical and biological activities.
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through condensation reactions or substitution reactions . For example, thiazole derivatives can be synthesized by condensing a thioamide with α-haloketones .Molecular Structure Analysis
The molecule contains a thiazole ring, which is a five-membered ring containing one sulfur atom and one nitrogen atom. It also has two phenyl rings, which are six-membered carbon rings with alternating single and double bonds . The sulfonyl group is a sulfur atom double-bonded to two oxygen atoms and single-bonded to the rest of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. For example, the sulfonyl group could potentially undergo substitution reactions, and the thiazole ring might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl group could increase its solubility in polar solvents .Scientific Research Applications
Synthesis and Characterization
Research has been conducted on synthesizing and characterizing various sulfonamide derivatives, including those related to 2-[(4-chlorophenyl)sulfonyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide. These studies often involve developing new series of derivatives with multifunctional moieties to evaluate their biological activities. Techniques such as IR, EI-MS, 1H NMR, and 13C-NMR are commonly used for structural elucidation, providing insights into their potential pharmacological applications (Nafeesa et al., 2017).
Antimicrobial and Antiviral Activities
Several studies have focused on the antimicrobial and antiviral activities of sulfonamide derivatives. Compounds have been synthesized from precursors such as 4-chlorobenzoic acid and evaluated for their bioactivity against various pathogens. For instance, some derivatives have shown anti-tobacco mosaic virus activity, indicating their potential as antiviral agents (Chen et al., 2010). Additionally, novel sulfonamide derivatives have been tested for their cytotoxic activity against cancer cell lines, with some compounds showing promising results against breast and colon cancer (Ghorab et al., 2015).
Enzyme Inhibition and Anticonvulsant Effects
Research into the enzyme inhibition properties of sulfonamide derivatives has revealed their potential in targeting specific enzymes for therapeutic purposes. For example, studies have explored the synthesis of azoles incorporating a sulfonamide moiety for anticonvulsant activity, with some compounds showing significant protection against convulsions (Farag et al., 2012). This highlights the potential of such compounds in the development of new anticonvulsant therapies.
Structural Studies
Structural studies of sulfonamide derivatives, including X-ray crystallography, have provided detailed insights into their molecular configurations. These studies are essential for understanding the intermolecular interactions that contribute to their biological activities (Boechat et al., 2011). For example, the analysis of crystal structures can reveal how these compounds interact with biological targets, aiding in the design of more effective therapeutic agents.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(4-chlorophenyl)sulfonyl-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O3S2/c18-13-6-8-14(9-7-13)25(22,23)11-16(21)20-17-19-15(10-24-17)12-4-2-1-3-5-12/h1-10H,11H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHLHZEXQZWEBNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(2-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-2-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2717493.png)
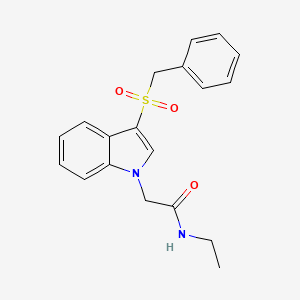
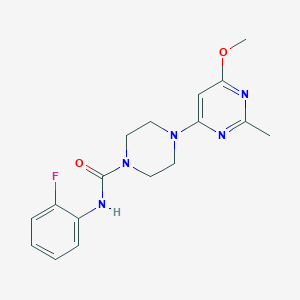



![2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyphenyl)acetamide](/img/structure/B2717501.png)
![2-{[4-amino-5-(2-thienylsulfonyl)pyrimidin-2-yl]thio}-N-(4-bromo-2-fluorophenyl)acetamide](/img/structure/B2717503.png)
![5-((4-chlorobenzyl)thio)-1-ethyl-3-methyl-6-(4-methylbenzyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2717508.png)
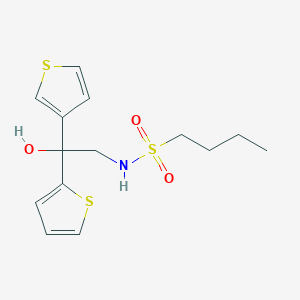
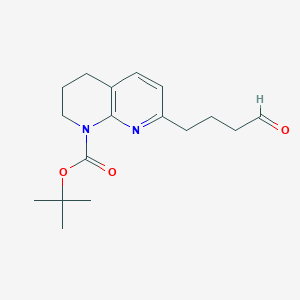
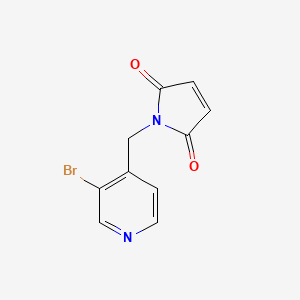
![3-(Cyclopentanecarboxamido)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B2717514.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2717516.png)